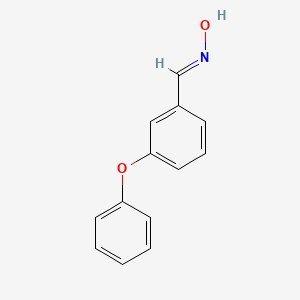

3-Phenoxybenzaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

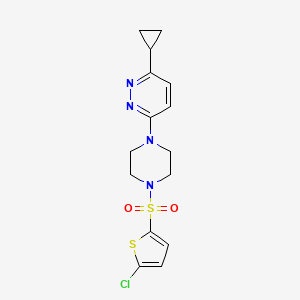

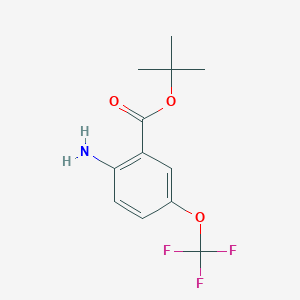

3-Phenoxybenzaldehyde oxime is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 . It is used for proteomics research .

Synthesis Analysis

The synthesis of oximes like 3-Phenoxybenzaldehyde oxime can be achieved through the oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn (III) complex of polysalicylaldehyde as an efficient and selective heterogeneous catalyst by molecular oxygen . Another method involves the conversion of carbonyl compounds (aliphatic, heterocyclic, and aromatic) into the corresponding oximes in excellent yields by simply grinding the reactants at room temperature without using any solvent in the presence of Bi2O3 .

Chemical Reactions Analysis

Oxime radicals, which include 3-Phenoxybenzaldehyde oxime, have been known since 1964. Their broad synthetic potential was not recognized until the last decade, when numerous selective reactions of oxidative cyclization, functionalization, and coupling mediated by iminoxyl radicals were discovered . Direct preparation of oximes and Schiff bases by oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn (III) complex of polysalicylaldehyde as an efficient and selective heterogeneous catalyst by molecular oxygen has also been reported .

Physical And Chemical Properties Analysis

3-Phenoxybenzaldehyde oxime is a solid substance that should be stored at room temperature . The industrial product is dark brown oil. It has a boiling point of 173174 ℃ (399Pa), 170178 ℃ (533Pa), a melting point of 1314 ℃, and a flash point of 177 ℃. Its refractive index is 595, and it is water-soluble 58mg/L (25 °c) .

Wissenschaftliche Forschungsanwendungen

Antidotes for Organophosphate Poisoning

Oximes are renowned for their widespread applications as antidotes for organophosphate (OP) poisoning . They have the ability to reactivate the enzyme—acetylcholinesterase (AChE), which is inhibited by OPs . This makes them crucial in treating cases of OP poisoning, which accounts for nearly one million poisoning cases every year leading to at least 20,000 deaths worldwide .

Pharmaceuticals and Drug Synthesis

Oximes serve as important intermediates for the synthesis of several pharmacological derivatives . They are used in the production of a variety of drugs, contributing significantly to medicinal chemistry .

Antibacterial Agents

Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens . These oxime-based antibiotics, such as cefuroxime, ceftizoxime, cefpodoxime, and cefmenoxime, are FDA-approved .

Anticancer Agents

Oximes have shown potential as anticancer agents . They have been found to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and others . These kinases are often implicated in cancer progression, making oximes a promising area of research in cancer therapeutics .

Anti-Inflammatory Agents

Some oximes have demonstrated anti-inflammatory activities . They are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 . These enzymes are involved in inflammatory responses, and their inhibition can help manage inflammatory conditions .

Antioxidants

Oximes have also been recognized for their antioxidant activities . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and associated diseases .

Zukünftige Richtungen

Oximes, including 3-Phenoxybenzaldehyde oxime, have been studied for decades because of their significant roles as acetylcholinesterase reactivators. Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . This suggests that oximes, including 3-Phenoxybenzaldehyde oxime, could have potential future applications in various areas of medicine and pharmacology .

Eigenschaften

IUPAC Name |

(NE)-N-[(3-phenoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-14-10-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12/h1-10,15H/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJVECPZAOPMNW-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenoxybenzaldehyde oxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2968419.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2968423.png)

![6-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2968430.png)

![(E)-4-(Dimethylamino)-1-(6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)but-2-en-1-one](/img/structure/B2968432.png)

![5-(hydroxymethyl)-8-methyl-N-naphthalen-1-yl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2968433.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine-4-carbonitrile](/img/structure/B2968434.png)